2-(Chloromethyl)-6-methylpyrazine CAS number 81831-69-8
2-(Chloromethyl)-6-methylpyrazine CAS number 81831-69-8
An In-depth Technical Guide to 2-(Chloromethyl)-6-methylpyrazine (CAS 81831-69-8)
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of a Versatile Heterocyclic Intermediate
In the landscape of modern synthetic and medicinal chemistry, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and ability to serve as a foundational scaffold for molecular complexity. 2-(Chloromethyl)-6-methylpyrazine, identified by its CAS number 81831-69-8, stands as a prime example of such a pivotal building block. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. The molecule's utility is anchored in its hybrid structure: a nitrogen-containing pyrazine ring, which imparts specific electronic properties and serves as a common motif in bioactive compounds, functionalized with a highly reactive chloromethyl group. This chloromethyl moiety is a potent electrophilic handle, enabling a vast array of nucleophilic substitution reactions for the construction of diverse molecular architectures.[1] Consequently, this compound is not merely a reagent but a strategic tool for generating compound libraries aimed at discovering novel therapeutics, with applications in anticancer and antibacterial research.[1][2][3]
Section 1: Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and spectral properties is the bedrock of its effective use in research and development. These parameters dictate appropriate storage, handling, and analytical characterization methods.
Physical and Chemical Properties
The key physicochemical data for 2-(Chloromethyl)-6-methylpyrazine are summarized below. These values are critical for planning reactions, particularly concerning solubility and reaction temperature.
| Property | Value | Source(s) |
| CAS Number | 81831-69-8 | [4] |
| Molecular Formula | C₆H₇ClN₂ | [4] |
| Molecular Weight | 142.59 g/mol | [4] |
| Appearance | Solid | [5] |
| Melting Point | 49-52 °C | [5] |
| Boiling Point | 83 °C @ 35 mmHg | [5] |
| Density | 1.235 g/cm³ (Predicted) | [5] |
| pKa | -0.89 ± 0.10 (Predicted) | [5] |
| Storage | Keep in a dark place, Sealed in dry, Room Temperature | [5] |
Analytical Characterization Data
Structural confirmation and purity assessment are non-negotiable in synthesis. The following table outlines the expected spectroscopic signatures for 2-(Chloromethyl)-6-methylpyrazine, providing a baseline for analytical validation.
| Analytical Method | Expected Observations |
| ¹H NMR | - A singlet for the chloromethyl protons (-CH₂Cl), expected to be downfield (approx. 4.6-4.8 ppm) due to the electronegative chlorine and adjacent aromatic ring. - A singlet for the methyl protons (-CH₃) on the pyrazine ring (approx. 2.5-2.7 ppm). - Two singlets (or doublets with very small coupling) for the two aromatic protons on the pyrazine ring (approx. 8.4-8.6 ppm). |
| ¹³C NMR | - A signal for the chloromethyl carbon (-CH₂Cl) around 45-50 ppm. - A signal for the methyl carbon (-CH₃) around 20-25 ppm. - Four distinct signals for the pyrazine ring carbons, with chemical shifts influenced by the nitrogen atoms and substituents. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z ≈ 142. - A characteristic isotopic peak (M+2) at m/z ≈ 144, with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. |
| FT-IR | - C-H stretching (aromatic) peaks around 3000-3100 cm⁻¹. - C-H stretching (aliphatic) peaks around 2850-3000 cm⁻¹. - C=N and C=C stretching (pyrazine ring) peaks in the 1400-1600 cm⁻¹ region. - A characteristic C-Cl stretching peak, typically in the 600-800 cm⁻¹ region. |
Section 2: Synthesis and Purification Protocol
The reliable synthesis of 2-(Chloromethyl)-6-methylpyrazine is crucial for its application. The most common and logical approach is the free-radical chlorination of the commercially available precursor, 2,6-dimethylpyrazine.[4] This process selectively targets one of the benzylic-like methyl groups.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from starting material to the final, purified product.
Caption: High-level workflow for the synthesis of 2-(Chloromethyl)-6-methylpyrazine.
Detailed Experimental Protocol
This protocol is a self-validating system, with checkpoints and rationale provided for each critical step.
Objective: To synthesize 2-(Chloromethyl)-6-methylpyrazine from 2,6-dimethylpyrazine with high purity.
Materials:
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2,6-Dimethylpyrazine (1.0 eq)
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N-Chlorosuccinimide (NCS) (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
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Carbon tetrachloride (CCl₄), anhydrous
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Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2,6-dimethylpyrazine (1.0 eq) and anhydrous carbon tetrachloride.
-
Causality: A dry, inert atmosphere (nitrogen) is essential to prevent side reactions with atmospheric moisture and oxygen, which can interfere with radical chain reactions. CCl₄ is a classic solvent for free-radical halogenations as it is non-reactive under these conditions.
-
-
Initiation and Reaction:
-
Add N-Chlorosuccinimide (NCS, 1.05 eq) and AIBN (0.05 eq) to the flask.
-
Heat the mixture to reflux (approx. 77 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Causality: NCS is used as the chlorine source for selective allylic/benzylic chlorination, being easier to handle than chlorine gas. AIBN is a thermal radical initiator; upon heating, it decomposes to form radicals that initiate the chain reaction. A slight excess of NCS ensures full conversion of the starting material.
-
-
Reaction Workup and Quenching:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Causality: The filtration removes the solid succinimide. The bicarbonate wash neutralizes any trace amounts of HCl or other acidic byproducts. The brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Causality: Complete removal of water is critical before distillation to prevent hydrolysis of the product and ensure accurate boiling points.
-
-
Purification:
-
The resulting crude oil can be purified by either vacuum distillation or flash column chromatography on silica gel.[6]
-
For chromatography: Use a gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate.
-
Causality: Purification is necessary to remove unreacted starting material, the dichlorinated byproduct (2,6-bis(chloromethyl)pyrazine), and other minor impurities. The choice between distillation and chromatography depends on the scale of the reaction and the boiling points of the impurities.
-
-
Characterization:
-
Confirm the identity and purity of the collected fractions using NMR, GC-MS, and IR spectroscopy as outlined in Section 1.2.
-
Section 3: Chemical Reactivity and Mechanistic Pathways
The synthetic power of 2-(Chloromethyl)-6-methylpyrazine stems from the high reactivity of the chloromethyl group, which behaves as an excellent electrophile.
Core Reactivity: Nucleophilic Substitution
The carbon atom of the -CH₂Cl group is electron-deficient due to the inductive effect of the chlorine atom and the electron-withdrawing nature of the pyrazine ring. This makes it highly susceptible to attack by a wide range of nucleophiles in classic Sₙ2 reactions. This facile displacement of the chloride leaving group is the cornerstone of its utility.[1]
Common Transformations Diagram
The following diagram illustrates the versatility of the scaffold in reacting with various classes of nucleophiles to generate diverse derivatives.
Caption: Nucleophilic substitution pathways of 2-(Chloromethyl)-6-methylpyrazine.
Section 4: Applications in Drug Discovery
The pyrazine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. The ability to easily functionalize this core via the chloromethyl group makes 2-(Chloromethyl)-6-methylpyrazine an exceptionally valuable starting material.
Role as a Scaffold for Bioactive Molecules
The primary application is in the synthesis of novel compounds for biological screening.[2] By reacting the title compound with a diverse library of nucleophiles (amines, phenols, etc.), chemists can rapidly generate a large number of structurally related analogues. This approach is fundamental to Structure-Activity Relationship (SAR) studies. Derivatives of pyrazine have shown significant potential as antibacterial and antitumor agents.[1][3] For example, it can be used as an intermediate for potent Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are crucial in managing type 2 diabetes.[5]
Drug Development Workflow
Caption: Role of the pyrazine scaffold in a typical drug discovery pipeline.
Section 5: Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. 2-(Chloromethyl)-6-methylpyrazine possesses specific hazards that must be managed with appropriate protocols.
GHS Hazard Information
Based on aggregated data, the compound presents the following hazards:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[7]
-
Irritation: Causes skin irritation and serious eye irritation.[7]
-
Respiratory: May cause respiratory irritation.[7]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Personal Protective Equipment:
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[9]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[5][9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[8]
Conclusion
2-(Chloromethyl)-6-methylpyrazine (CAS 81831-69-8) is a high-value intermediate whose utility is derived from the predictable and versatile reactivity of its chloromethyl group. This allows for the strategic elaboration of the pyrazine scaffold, a core motif in medicinal chemistry. A thorough understanding of its synthesis, reactivity, analytical profile, and safety precautions, as detailed in this guide, empowers researchers to fully leverage its potential in the rational design and development of novel chemical entities for pharmaceutical and materials science applications.
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- SAFETY D
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